N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Properties
Molecular Formula |
C18H13Cl2N3O |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O/c1-11-8-15(14-4-2-3-5-17(14)22-11)18(24)23-21-10-12-6-7-13(19)9-16(12)20/h2-10H,1H3,(H,23,24)/b21-10+ |
InChI Key |
SLRCHVMZOBVOIZ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its hydrazide moiety allows it to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to the presence of both the dichlorophenyl and quinoline moieties. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential therapeutic effects distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
